Comprehensive Characterization of N,N,1-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Privileged Kinase Inhibitor Scaffold
Comprehensive Characterization of N,N,1-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Privileged Kinase Inhibitor Scaffold
Executive Summary
The pyrazolo[3,4-d]pyrimidine heterocyclic system has emerged as a cornerstone in modern medicinal chemistry. As a structural isostere of the adenine ring of adenosine triphosphate (ATP), this scaffold is uniquely primed to competitively bind the highly conserved hinge region of eukaryotic protein kinases[1]. This whitepaper provides an in-depth technical framework for the characterization of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 90085-12-4), a foundational core used to synthesize highly selective kinase inhibitors[2]. Designed for drug development professionals, this guide synthesizes structural validation, biochemical profiling, and mechanistic analysis into a cohesive, self-validating workflow.
Pharmacological Relevance & Mechanism of Action
The strategic placement of methyl groups on the pyrazolo[3,4-d]pyrimidine core strictly governs the molecule's spatial orientation within the kinase active site. While standard derivatives form canonical hydrogen bonds with the hinge region, recent structure-activity relationship (SAR) studies have revealed that specific steric bulks can force the scaffold into a 180-degree flipped binding mode[3]. This alternate conformation opens unprecedented avenues for achieving kinase selectivity, particularly against off-target kinases that cannot accommodate the flipped geometry[3].
Beyond biochemical inhibition, these derivatives demonstrate profound cellular target engagement. In patient-derived glioblastoma multiforme (GBM) cell lines, specific pyrazolo[3,4-d]pyrimidine derivatives (e.g., SI306) effectively inhibit Src and SGK1 kinases, leading to the attenuation of downstream signaling cascades and the induction of apoptotic cell death[4]. Furthermore, emerging research highlights the potential of this scaffold in antimicrobial applications, disrupting both eukaryotic and prokaryotic kinase networks[5].
ATP-competitive inhibition of target kinases by the pyrazolo[3,4-d]pyrimidine scaffold.
Physicochemical & Structural Characterization
Establishing a robust analytical framework begins with defining the baseline physicochemical parameters. These metrics are critical for predicting solubility, membrane permeability, and formulation strategies, especially when transitioning to in vivo models where blood-brain barrier (BBB) penetration is required[4].
Quantitative Data: Physicochemical Properties
| Property | Value |
| IUPAC Name | N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| CAS Number | 90085-12-4[2] |
| Molecular Formula | C8H11N5[2] |
| Molecular Weight | 177.21 g/mol [2] |
| Boiling Point | 315.3 °C at 760 mmHg[2] |
| Flash Point | 144.5 °C[2] |
Protocol 1: LC-MS and NMR Structural Validation
As a foundational rule in assay development, all biological screening must be preceded by rigorous structural validation. A common pitfall in kinase screening is the presence of des-methyl impurities, which unmask hydrogen bond donors and radically alter the kinase selectivity profile.
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Sample Preparation: Dissolve the compound in LC-MS grade acetonitrile/water (50:50, v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% organic phase over 5 minutes.
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Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor for the [M+H]+ ion at m/z 178.2.
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Causality: ESI+ is chosen because the basic tertiary amine and pyrimidine nitrogens readily accept protons, ensuring high ionization efficiency and reliable detection.
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NMR Verification: Dissolve 5 mg of the compound in DMSO-d6. Acquire 1H and 13C spectra.
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Self-Validation: The integration of the three distinct methyl groups (N1-methyl and N,N-dimethyl) must yield exactly 9 protons. Any deviation mathematically proves incomplete methylation or degradation, invalidating the batch for downstream assays.
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In Vitro Kinase Profiling
Once purity (>99%) is confirmed, the compound is subjected to biochemical kinase profiling. Pyrazolo[3,4-d]pyrimidines have shown potent efficacy against a spectrum of targets, including Src, Fyn, SGK1, and PKD[3][4].
Quantitative Data: Comparative Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
| Derivative / Analog | Primary Target | IC50 Value | Binding Conformation | Reference |
| 1-NM-PP1 | PKD | ~330 nM | 180° Flipped Alternate | [3] |
| 3-IN-PP1 | PKD | ~33 nM | 180° Flipped Alternate | [3] |
| SI306 | Src / Fyn | Low Micromolar | Canonical Hinge | [4] |
Protocol 2: ADP-Glo Kinase Assay for IC50 Determination
To evaluate the ATP-competitive nature of the scaffold, a universal ADP detection assay is employed. This method is superior to radiometric assays as it directly measures the universal product of kinase activity (ADP) without radioactive hazards.
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Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
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Causality: Mg2+ is essential as it forms a complex with ATP; the Mg-ATP complex is the actual substrate recognized by the kinase active site.
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Compound Serial Dilution: Prepare a 10-point 3-fold serial dilution of the inhibitor in DMSO. Transfer to a 384-well plate. Ensure the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.
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Enzyme-Inhibitor Pre-incubation: Add the target kinase (e.g., Src) and incubate for 15 minutes at room temperature.
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Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium in the ATP pocket before the endogenous substrate (ATP) is introduced to compete for the site.
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Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration for the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes.
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Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin luminescent reaction.
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Self-Validation & Readout: Measure luminescence.
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Self-Validation: You must include a "No Enzyme" control to establish the absolute background luminescence (0% kinase activity) and a "Vehicle" control (100% kinase activity). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
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End-to-end characterization workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Conclusion
The characterization of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine requires a stringent, multi-disciplinary approach. By enforcing rigorous structural validation via LC-MS/NMR and utilizing self-validating biochemical assays like ADP-Glo, researchers can confidently map the structure-activity relationships of this privileged scaffold. Whether targeting the canonical hinge region in GBM models or exploiting the 180-degree flipped conformation in PKD inhibition, this core remains a highly versatile tool in the oncology and antimicrobial drug discovery pipeline.
References
- Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. nih.gov.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. rsc.org.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. acs.org.
- Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. mdpi.com.
- 90085-12-4,N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. lookchemicals.com.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 90085-12-4,N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [lookchemicals.com]
- 3. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors | MDPI [mdpi.com]
